Cas no 2377033-08-2 (Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate)
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate structure](https://www.kuujia.com/scimg/cas/2377033-08-2x500.png)
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-7447062
- Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
- 2377033-08-2
-
- Inchi: 1S/C13H20ClN5O2/c1-13(2,3)21-12(20)17-9-5-4-6-19(7-9)11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,17,20)
- InChI Key: VHTSKYWZHQILRU-UHFFFAOYSA-N
- SMILES: ClC1=NC=NC(=N1)N1CCCC(C1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 313.1305526g/mol
- Monoisotopic Mass: 313.1305526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 80.2Ų
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7447062-5.0g |
tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate |
2377033-08-2 | 95% | 5.0g |
$3520.0 | 2024-05-23 | |
1PlusChem | 1P028T0U-500mg |
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate |
2377033-08-2 | 95% | 500mg |
$1233.00 | 2024-05-23 | |
Aaron | AR028T96-500mg |
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate |
2377033-08-2 | 95% | 500mg |
$1328.00 | 2025-02-17 | |
Aaron | AR028T96-2.5g |
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate |
2377033-08-2 | 95% | 2.5g |
$3297.00 | 2023-12-15 | |
Enamine | EN300-7447062-0.25g |
tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate |
2377033-08-2 | 95% | 0.25g |
$601.0 | 2024-05-23 | |
Enamine | EN300-7447062-0.5g |
tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate |
2377033-08-2 | 95% | 0.5g |
$947.0 | 2024-05-23 | |
Aaron | AR028T96-50mg |
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate |
2377033-08-2 | 95% | 50mg |
$413.00 | 2025-02-17 | |
Aaron | AR028T96-1g |
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate |
2377033-08-2 | 1g |
$1695.00 | 2025-03-12 | ||
Aaron | AR028T96-10g |
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate |
2377033-08-2 | 95% | 10g |
$7204.00 | 2023-12-15 | |
1PlusChem | 1P028T0U-50mg |
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate |
2377033-08-2 | 95% | 50mg |
$399.00 | 2024-05-23 |
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate Related Literature
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
Additional information on Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
Research Brief on Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate (CAS: 2377033-08-2)
The compound Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate (CAS: 2377033-08-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel heterocyclic compounds, particularly those targeting protein-protein interactions (PPIs) and enzyme inhibition. The presence of the 1,3,5-triazine moiety, combined with the piperidine and carbamate functional groups, makes it a versatile scaffold for the development of small-molecule inhibitors. Researchers have explored its utility in the design of kinase inhibitors, with preliminary data suggesting promising activity against specific kinases involved in cancer progression.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor for the synthesis of a series of triazine-based inhibitors targeting the PI3K/AKT/mTOR pathway. The study demonstrated that derivatives of Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate exhibited potent inhibitory effects on cancer cell proliferation, with IC50 values in the nanomolar range. These findings underscore the compound's potential as a lead structure for anticancer drug development.
Another area of interest is the compound's application in the development of covalent inhibitors. The reactive 4-chloro-1,3,5-triazine group allows for selective modification of target proteins, enabling the design of irreversible inhibitors with enhanced potency and selectivity. Recent work published in ACS Chemical Biology has explored this approach, demonstrating the compound's utility in targeting cysteine residues in oncogenic proteins.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Issues such as metabolic stability and solubility are currently being addressed through structural modifications and prodrug strategies. Ongoing research aims to further elucidate the structure-activity relationships (SAR) of this compound to guide the development of more effective therapeutic agents.
In conclusion, Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate represents a valuable scaffold in medicinal chemistry, with demonstrated potential in kinase inhibition and covalent drug design. Continued research efforts are expected to yield novel derivatives with improved pharmacological profiles, paving the way for new therapeutic options in oncology and beyond.
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